4-Bromo-1-(bromomethyl)-2-methylbenzene
Overview
Description
The compound 4-Bromo-1-(bromomethyl)-2-methylbenzene is a brominated aromatic molecule that is of interest due to its potential as an intermediate in organic synthesis. While the specific compound is not directly discussed in the provided papers, related brominated compounds and their synthesis, molecular structures, and chemical reactions are extensively studied, which can provide insights into the properties and reactivity of 4-Bromo-1-(bromomethyl)-2-methylbenzene.
Synthesis Analysis
The synthesis of brominated aromatic compounds is a well-established area of research. For instance, the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from tri(halosubstituted) benzene derivatives demonstrates the use of halogenated intermediates in constructing complex molecular scaffolds . Similarly, the synthesis of various bromobenzene derivatives from [14C]-aniline through selective bromination and subsequent reactions highlights the versatility of brominated intermediates in organic synthesis . These methods could potentially be adapted for the synthesis of 4-Bromo-1-(bromomethyl)-2-methylbenzene by applying appropriate substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be significantly influenced by the presence of substituents and the crystalline environment. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different conformations and packing in the crystal lattice, which is also supported by DFT calculations . This suggests that the molecular structure of 4-Bromo-1-(bromomethyl)-2-methylbenzene could also show variability depending on its crystalline state and the arrangement of bromomethyl groups.
Chemical Reactions Analysis
Brominated aromatic compounds are known to participate in a variety of chemical reactions. The synthesis of 1,2-dibromobenzenes and their use as precursors for reactions involving benzynes is one example of the reactivity of such compounds . Additionally, the formation of bromonium ylides in the synthesis of 4-bromo-1,2-dihydroisoquinolines from bromomethylphenyl-sulfonyl triazoles indicates the potential for intramolecular reactions involving bromomethyl groups . These studies suggest that 4-Bromo-1-(bromomethyl)-2-methylbenzene could undergo similar intramolecular reactions, given the presence of a bromomethyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by the nature and position of the substituents. For instance, the improved synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene demonstrates the impact of additional halogen substituents on the overall yield and reaction conditions . The synthesis of 1-bromo-2,4-difluorobenzene through an economical method also highlights the importance of cost-effective and high-yield procedures for such compounds . These insights can be extrapolated to predict that the synthesis and properties of 4-Bromo-1-(bromomethyl)-2-methylbenzene would require careful optimization of reaction conditions for efficient production.
Scientific Research Applications
Synthesis and Structural Applications
- Synthesis of Sulfur-Functionalized Benzoquinones : Research demonstrated the utility of 4-Bromo-1-(bromomethyl)-2-methylbenzene derivatives in synthesizing sulfur-containing quinone derivatives, contributing to the field of organic chemistry (Aitken et al., 2016).
- Structural Determinations : Studies on benzene derivatives, including those related to 4-Bromo-1-(bromomethyl)-2-methylbenzene, provided insights into Br···Br interactions, C–H···Br, and C–Br···π interactions, enhancing understanding of molecular structures (Jones, Kuś, & Dix, 2012).
Chemical Reactions and Catalysis
- Liquid-phase Oxidation Catalysis : The compound has been investigated in the context of the liquid-phase oxidation of methylbenzenes catalyzed by a cobalt-copper-bromide system, highlighting its potential in chemical catalysis (Okada & Kamiya, 1981).
- Kinetic Studies in Organic Synthesis : The compound's role in organic synthesis was explored through kinetic studies, particularly in reactions involving phase-transfer catalysis conditions, emphasizing its utility in optimizing reaction conditions (Abimannan, Selvaraj, & Rajendran, 2015).
Materials Science and Molecular Interactions
- Analysis of Molecular Interactions : Studies on the thermochemistry of halogen-substituted methylbenzenes, including compounds structurally related to 4-Bromo-1-(bromomethyl)-2-methylbenzene, provided insights into vapor pressures and enthalpies, crucial for understanding molecular interactions (Verevkin et al., 2015).
- Applications in Polymer Science : Research on derivatives of 4-Bromo-1-(bromomethyl)-2-methylbenzene contributed to the field of polymer science, specifically in the synthesis of hyperbranched polyethers, indicating its potential in material synthesis (Uhrich, Hawker, Fréchet, & Turner, 1992).
properties
IUPAC Name |
4-bromo-1-(bromomethyl)-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBOULIORCZELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626572 | |
Record name | 4-Bromo-1-(bromomethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(bromomethyl)-2-methylbenzene | |
CAS RN |
156001-49-9 | |
Record name | 4-Bromo-1-(bromomethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-(bromomethyl)-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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